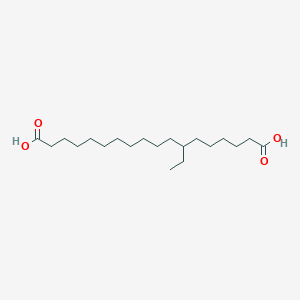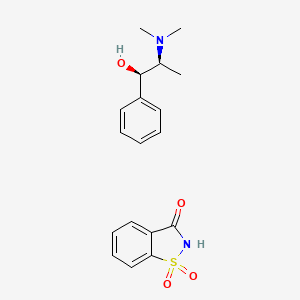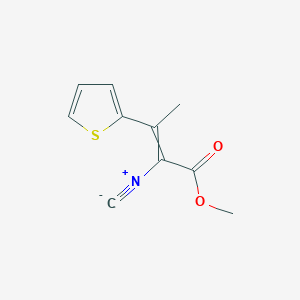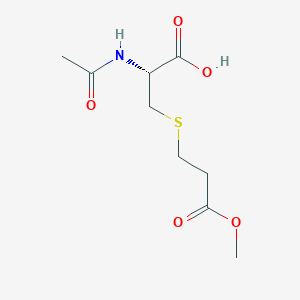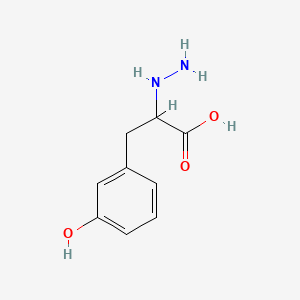
2-Hydrazino-3-(m-hydroxyphenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazino-3-(m-hydroxyphenyl)propionic acid is an organic compound with the molecular formula C9H12N2O3. It contains a hydrazine group (-NH-NH2) and a hydroxyphenyl group attached to a propionic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-3-(m-hydroxyphenyl)propionic acid typically involves the reaction of 3-(m-hydroxyphenyl)propionic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazino-3-(m-hydroxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Hydrazino-3-(m-hydroxyphenyl)propionic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Hydrazino-3-(m-hydroxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Hydroxyphenyl)propionic acid: A phenyl propionic acid derivative with similar structural features.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: A hydroxycinnamic acid derivative found in various bacteria and plants.
Uniqueness
2-Hydrazino-3-(m-hydroxyphenyl)propionic acid is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
73826-25-2 |
|---|---|
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-hydrazinyl-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-11-8(9(13)14)5-6-2-1-3-7(12)4-6/h1-4,8,11-12H,5,10H2,(H,13,14) |
Clave InChI |
VZTVXBCFJGOJEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CC(C(=O)O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
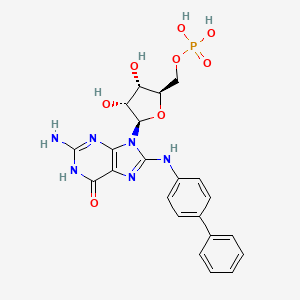


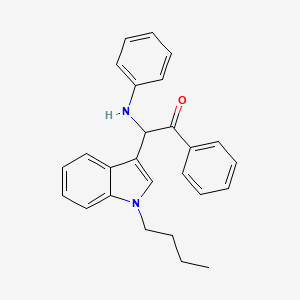
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)
